N-Carbomethoxy-L-leucine

Description

Significance of L-Leucine and its Derivatives in Biological Systems and Chemical Synthesis

L-leucine and its modified forms are pivotal in both the natural world and the laboratory. Their inherent properties make them indispensable for life and for the creation of new therapeutic agents.

L-leucine is one of the three branched-chain amino acids (BCAAs), a group that also includes L-isoleucine and L-valine. mikronaehrstoffcoach.com These amino acids are classified as essential for humans, meaning the body cannot produce them and they must be obtained through diet. mikronaehrstoffcoach.comwikipedia.org Dietary sources rich in L-leucine include meat, poultry, fish, eggs, and milk. rochester.edu

In the body, L-leucine plays a vital role in protein synthesis and various metabolic functions. ontosight.aimdpi.com It is particularly important for muscle growth and repair, and it can be utilized by skeletal muscle for energy during exercise. rochester.edu L-leucine is also involved in the regulation of blood sugar levels and the production of human growth hormone. rochester.edu Furthermore, it is critical for the synthesis of other biomolecules and is a key regulator of the mTOR signaling pathway, which is central to cell growth and proliferation. mdpi.com

Table 1: Key Biological Roles of L-Leucine

| Biological Function | Description |

| Protein Synthesis | A fundamental building block for the creation of new proteins throughout the body. ontosight.aimdpi.com |

| Muscle Metabolism | Promotes muscle protein synthesis and can be used as an energy source by skeletal muscle. rochester.edu |

| Metabolic Regulation | Influences blood sugar control and is involved in the mTOR signaling pathway. rochester.edumdpi.com |

| Tissue Repair | May aid in the healing of skin and bones. rochester.edu |

In the realm of chemical synthesis, particularly in the creation of peptides, the reactive nature of amino acids necessitates the use of "protecting groups". thermofisher.comorganic-chemistry.org An amino acid has at least two reactive sites: the amino group (N-terminus) and the carboxyl group (C-terminus). During peptide synthesis, where amino acids are linked together in a specific sequence, it is crucial to prevent unwanted side reactions. thermofisher.com

N-protected amino acids are derivatives where the amino group is temporarily blocked by a chemical moiety. organic-chemistry.org This protection ensures that during the coupling reaction, only the desired peptide bond is formed between the carboxyl group of one amino acid and the amino group of another. thermofisher.comnih.gov After the bond is formed, the protecting group can be removed under specific conditions to allow for the next amino acid to be added to the growing peptide chain. thermofisher.com This stepwise and controlled process is fundamental to modern peptide synthesis. nih.govacs.org The use of protecting groups with different removal conditions, known as an orthogonal strategy, allows for the synthesis of complex peptides and other molecules. organic-chemistry.orgnih.gov

Overview of Carbamate-Protected Amino Acids

Among the various types of protecting groups, carbamates are widely used for the protection of amino groups in organic synthesis and peptide chemistry. nih.gov They offer a balance of stability under various reaction conditions and can be removed with relative ease when needed. masterorganicchemistry.com

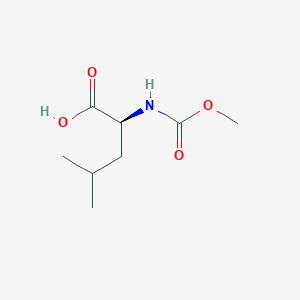

The N-Carbomethoxy group, also known as the methoxycarbonyl group, is a type of carbamate (B1207046) protecting group. ontosight.ai It is attached to the nitrogen atom of an amino acid, such as in N-Carbomethoxy-L-leucine, to prevent its participation in unwanted reactions during synthesis. ontosight.aiontosight.ai This group can be introduced by reacting the amino acid with a reagent like methoxycarbonyl chloride. ontosight.ai The N-Carbomethoxy group is valued for its stability and can be removed under specific, often mild, conditions, making it a useful tool in the synthesis of peptides and other biologically active compounds. ontosight.ai

This compound serves as a key building block in the synthesis of more complex molecules. ontosight.ai By having its amino group protected, the carboxyl group of this compound can be selectively reacted with other molecules. This makes it an important intermediate in the production of pharmaceuticals and in combinatorial chemistry, where large libraries of related compounds are generated for drug discovery purposes. ontosight.ai Specifically, it is utilized in the synthesis of therapeutic peptides and in the development of new drugs aimed at treating metabolic disorders and diseases related to amino acid metabolism. ontosight.ai The presence of the carbomethoxy group modifies the solubility and reactivity of the L-leucine backbone, influencing its interactions within biological systems. ontosight.ai

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C8H15NO4 ontosight.ai |

| Molecular Weight | 189.21 g/mol nih.gov |

| Synonyms | L-Leucine, N-(methoxycarbonyl)-; (S)-2-(methoxycarbonylamino)-4-methylpentanoic acid ontosight.ainih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRGOLCTGVFFGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-37-8 | |

| Record name | N-Carbomethoxy-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methoxycarbonyl-L-Leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOMETHOXY-L-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5876W7XGGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of N Carbomethoxy L Leucine

Chemical Transformations Involving the Carbomethoxy Group

The N-carbomethoxy group serves as a crucial protecting group for the amine functionality of L-leucine. This protection allows for selective reactions at the carboxylic acid terminus without interference from the nucleophilic amine. The stability and reactivity of this group are central to its utility in multi-step syntheses.

The removal, or deprotection, of the N-carbomethoxy group is a critical step to unveil the free amine for subsequent reactions, such as peptide bond formation. The kinetics of this process are influenced by the choice of reagents and the steric environment of the amino acid. While specific kinetic data for the N-methoxycarbonyl group is not extensively detailed, valuable insights can be drawn from the closely related and widely studied N-tert-butoxycarbonyl (Boc) group.

Deprotection is typically achieved under acidic conditions, which cleave the urethane (B1682113) linkage. The branched isobutyl side chain of leucine (B10760876) can exert steric hindrance, potentially slowing the rate of deprotection compared to less hindered amino acids. Studies on similar N-protected leucine derivatives show that prolonged reaction times or stronger acidic conditions may be necessary to ensure complete removal of the protecting group. Incomplete deprotection can lead to the formation of deletion products in stepwise syntheses like solid-phase peptide synthesis.

Table 1: Comparison of Deprotection Conditions for N-Alkoxycarbonyl Leucine Derivatives

| Protecting Group | Reagent/Conditions | Typical Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 30 min - 2 hr | >95% | Standard and highly effective method. |

| N-Boc | 4M HCl in Dioxane | 1 - 4 hr | >90% | Alternative to TFA, can be slower. |

| N-Fmoc | 20% Piperidine in DMF | 5 - 30 min | >98% | Base-labile; orthogonal to acid-labile groups. researchgate.net |

This table illustrates typical conditions for related protecting groups, as specific kinetic data for N-Carbomethoxy-L-leucine is sparse. The principles of steric hindrance and reagent choice are directly applicable.

With the amine protected by the carbomethoxy group, the carboxylic acid is free to undergo a variety of transformations characteristic of its class. libretexts.orglibretexts.org These reactions are fundamental to incorporating the leucine moiety into larger molecules. openstax.org

Amide Bond Formation: This is the most common reaction, forming the basis of peptide synthesis. The carboxylic acid is activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of an amine nucleophile. This process creates a stable amide (peptide) bond.

Esterification: The carboxyl group can be converted to an ester through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using alkylating agents. Esters are often used as protecting groups for the carboxylic acid or as intermediates in further synthetic steps. csbsju.edu

Reduction: The carboxylic acid can be reduced to a primary alcohol (leucinol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is key to producing chiral amino alcohols, which are valuable synthetic intermediates.

A paramount concern during any chemical manipulation of this compound is the preservation of the stereochemical integrity of the α-carbon. Racemization (the formation of an equal mixture of L and D enantiomers) would negate the primary advantage of using a chiral starting material.

Fortunately, the N-carbomethoxy protecting group plays a vital role in preventing racemization during reactions at the carboxyl group, particularly during amide bond formation. The mechanism of racemization under these conditions often involves the formation of a planar 5(4H)-oxazolone intermediate. The urethane-type N-carbomethoxy group is significantly less prone to forming this intermediate compared to N-acyl groups, thus preserving the L-configuration of the chiral center. Standard deprotection and coupling protocols are well-established to proceed with high fidelity, ensuring that the stereochemistry is retained throughout the synthetic sequence.

Stereoselective Reactions and Chiral Properties

The inherent chirality of L-leucine makes its N-protected derivatives, like this compound, highly valuable in asymmetric synthesis, where the goal is to create new stereocenters with a specific, controlled orientation. semanticscholar.org

The most direct application of this compound in asymmetric synthesis is as a "chiral building block" or "chiral synthon." nih.govconsensus.appresearchgate.net In this approach, the entire molecule, with its predefined stereocenter, is incorporated into the final target molecule. This strategy transfers the chirality of the starting material directly to the product.

For example, this compound can be used in the synthesis of peptides, peptidomimetics, and other complex natural products. rsc.org By sequentially coupling different N-protected amino acids, chemists can build complex molecular architectures with multiple, precisely defined stereocenters, leveraging the vast library of naturally available amino acids from the "chiral pool." baranlab.org

Beyond its role as an incorporated building block, L-leucine can be converted into derivatives that function as chiral auxiliaries. researcher.lifenih.gov A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a stereoselective reaction. ankara.edu.tr After the reaction, the auxiliary is cleaved off and can often be recovered for reuse.

Derivatives of L-leucine are well-suited for this purpose. For instance, the carboxylic acid of N-protected leucine can be reduced to an alcohol, which can then be used to form other structures like chiral oxazolidinones or amino alcohol ligands. researchgate.net These auxiliaries create a chiral environment around the reaction center of the attached substrate, sterically blocking one face from attack and allowing a reagent to approach from the other, less hindered face. This results in the preferential formation of one enantiomer of the product.

Table 2: Examples of L-Leucine Derived Chiral Auxiliaries and Their Applications

| Leucine Derivative | Auxiliary Type | Typical Application | Stereochemical Outcome |

|---|---|---|---|

| (S)-4-isopropyloxazolidin-2-one | Evans-type Auxiliary | Asymmetric alkylation of enolates | High diastereoselectivity |

| (S)-2-amino-4-methyl-1-pentanol | Chiral Amino Alcohol | Ligand for asymmetric reductions | High enantioselectivity |

| Poly-L-leucine | Polypeptide Catalyst | Asymmetric epoxidation of enones wikipedia.org | High enantiomeric excess (ee%) |

This approach allows the chirality of L-leucine to induce stereochemistry in a separate molecule without being permanently incorporated into the final structure, showcasing the versatility of amino acids as tools in modern organic synthesis.

Mechanistic Insights into Reactions and Interactions of this compound

A detailed understanding of the reaction mechanisms involving this compound is crucial for its application in various synthetic and biochemical contexts. While specific mechanistic studies exclusively focused on this compound are limited, insights can be drawn from the reactivity of the constituent functional groups—the N-carbomethoxy moiety, the carboxylic acid, and the isobutyl side chain—as well as from studies of analogous N-protected amino acids.

The N-carbomethoxy group, a type of carbamate (B1207046), primarily functions as a protecting group for the amino functionality of L-leucine. Its electronic properties influence the reactivity of the entire molecule. The lone pair of electrons on the nitrogen atom can be delocalized into the adjacent carbonyl group of the carbamate, which reduces the nucleophilicity and basicity of the nitrogen compared to a free amine. This delocalization is a key factor in the stability of the protecting group under various reaction conditions.

One of the fundamental reactions involving N-protected amino acids is peptide bond formation. The N-carbomethoxy group is generally stable under the conditions required for coupling the carboxylic acid moiety with another amino acid. The mechanism of this reaction typically involves the activation of the carboxylic acid group, for instance, by conversion to an active ester or an acid chloride. The N-carbomethoxy group's stability is vital to prevent unwanted side reactions at the amino terminus.

While the N-carbomethoxy group is robust, it can be cleaved under specific conditions to deprotect the amino group. The mechanism of cleavage often depends on the reagents used. For instance, acid-catalyzed hydrolysis would involve protonation of the carbamate carbonyl oxygen, followed by nucleophilic attack of water and subsequent collapse of the tetrahedral intermediate to release the free amine, carbon dioxide, and methanol (B129727).

In a study involving the synthesis of chiral aminoindanes from N-carbomethoxy phenylalanine, the N-carbomethoxy group was shown to be stable during a Friedel-Crafts reaction, which proceeds under acidic conditions. This indicates the resilience of this protecting group in the presence of Lewis or Brønsted acids at moderate temperatures.

The reactivity of the isobutyl side chain of this compound is generally low, characteristic of alkanes. However, under radical conditions, hydrogen abstraction can occur. Theoretical studies on leucine have shown that the position of hydrogen abstraction by radicals like the hydroxyl radical (•OH) is influenced by the stability of the resulting carbon-centered radical.

Table 1: General Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | General Mechanistic Features |

| N-Carbomethoxy | Protection/Deprotection | Stable under neutral and mildly acidic/basic conditions. Cleavage can be acid or base-catalyzed, proceeding through nucleophilic acyl substitution mechanisms. |

| Carboxylic Acid | Esterification, Amide bond formation | Activation of the carbonyl group is typically required, followed by nucleophilic attack by an alcohol or amine. |

| Isobutyl Side Chain | Radical Halogenation | Free-radical chain mechanism involving initiation, propagation, and termination steps. |

Intermolecular interactions of this compound are dictated by its structure. The presence of the carboxylic acid group allows for the formation of hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The carbamate group also has a carbonyl oxygen that can act as a hydrogen bond acceptor. These interactions are significant in the solid-state packing of the molecule and its solubility in protic solvents. The isobutyl side chain, being nonpolar, contributes to hydrophobic interactions.

In the context of enzymatic reactions, the structure of this compound would influence its ability to bind to the active site of an enzyme. The size and hydrophobicity of the isobutyl side chain, along with the hydrogen bonding capabilities of the polar functional groups, would be key determinants of substrate specificity and binding affinity.

Applications in Peptide Synthesis and Biomolecule Modification

N-Carbomethoxy-L-leucine in Peptide Synthesis

The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. wikipedia.org To achieve the desired sequence, the N-terminus of the incoming amino acid must be temporarily blocked or "protected" while its C-terminus is activated to form a peptide bond with the N-terminus of the growing chain. wikipedia.orgprinceton.edu this compound is engineered for this purpose, with the methoxycarbonyl group serving as the N-terminal protecting moiety.

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for creating synthetic peptides. researchgate.net In this technique, the C-terminal amino acid of the desired sequence is first anchored to an insoluble polymer resin. nih.gov The peptide chain is then assembled step-by-step on this solid support.

The use of this compound in SPPS requires an orthogonal protection strategy. This means that the conditions used to remove the N-methoxycarbonyl group must be mild enough not to cleave the peptide from the resin or remove other protecting groups on the amino acid side chains. advancedchemtech.com While the widely used Fmoc group is removed by a base (like piperidine) and the Boc group is removed by a moderate acid (like TFA), the methoxycarbonyl group offers different deprotection chemistry, which can be advantageous in the synthesis of complex or sensitive peptides where standard methods may cause side reactions.

Table 1: Comparison of N-Terminal Protecting Groups in SPPS

| Protecting Group | Abbreviation | Structure | Cleavage Condition | Key Advantage |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., 20% Piperidine in DMF) | Mild cleavage allows for synthesis of acid-sensitive peptides. nih.gov |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂- | Moderate Acid (e.g., TFA) | Robust chemistry, historically significant in peptide synthesis. princeton.edu |

| Methoxycarbonyl | Moc | CH₃O₂- | Varies (e.g., strong acid, catalytic hydrogenation) | Offers alternative orthogonality in complex syntheses. |

This table provides a general comparison; specific cleavage conditions can vary based on the full synthetic strategy.

Before the advent of SPPS, all peptide synthesis was conducted in solution. While now used less frequently for long peptides, solution-phase synthesis remains valuable for the large-scale production of short peptides and for specific coupling strategies. nih.govnih.gov In this approach, both the protected amino acid (e.g., this compound) and the growing peptide chain are dissolved in an organic solvent. A coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions, is added to facilitate peptide bond formation. nih.gov After each coupling step, the resulting peptide must be isolated and purified from the reaction mixture before the N-protecting group is removed for the subsequent step. nih.gov This purification process can be laborious, but it allows for characterization at each stage, ensuring the quality of the intermediate peptides.

Modification of Natural Products and Drug Discovery

The structural modification of natural products is a powerful strategy in drug discovery, often used to enhance efficacy, improve solubility, or reduce toxicity. nih.govnih.gov Amino acids are frequently incorporated into natural product scaffolds to improve their performance and minimize adverse effects. nih.govresearchgate.net

N-protected amino acids are critical intermediates in the synthesis of complex pharmaceutical agents. A prominent example is the use of N-methoxycarbonyl-L-tert-leucine, a close analog of this compound, in the synthesis of the HIV protease inhibitor Atazanavir. chemicalbook.commolkem.com In this context, the N-methoxycarbonyl-amino acid unit is a key building block for constructing the final drug molecule. google.commyskinrecipes.com The unique structure provided by this intermediate is crucial for the drug's mechanism of action and helps enhance the stability and bioavailability of the peptide-like drug, allowing it to be effective as an oral therapeutic. myskinrecipes.com This illustrates a key strategy where incorporating specific, modified amino acid derivatives leads directly to drugs with improved delivery and bioactivity profiles.

Many peptide-based drug candidates suffer from poor metabolic stability and low oral bioavailability due to degradation by proteases. lifechemicals.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with altered chemical backbones or the inclusion of non-natural amino acids to improve their drug-like properties. wikipedia.orgnih.gov

Incorporating a unit like this compound into a larger molecule is a strategy used in peptidomimetic design. The N-methoxycarbonyl group can offer several advantages:

Increased Stability : It can protect against enzymatic degradation by sterically hindering the approach of proteases. nih.gov

Conformational Control : The group can influence the local conformation of the molecule, potentially locking it into a bioactive shape that fits the target receptor. upc.edu

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| L-leucine |

| Atazanavir |

| N-methoxycarbonyl-L-tert-leucine |

| Piperidine |

| Trifluoroacetic acid (TFA) |

| Dicyclohexylcarbodiimide (DCC) |

Development of Biomaterials and Polymeric Structures

The quest for novel biomaterials with tailored properties has led researchers to explore the potential of amino acid-based polymers. This compound, as a protected form of L-leucine, is instrumental in the synthesis of such materials, offering advantages in controlling the polymer's structure and function.

Leucine-Based Pseudo-Proteins (LPPs) and Related Architectures

Leucine-Based Pseudo-Proteins (LPPs) are a class of biodegradable and biocompatible polymers that are gaining attention for their potential in biomedical applications, such as drug delivery and tissue engineering. These polymers are synthesized through the polycondensation of naturally occurring L-leucine with diacids and diols. The incorporation of the "amide" and "ester" units in their backbone imparts them with desirable properties, including biodegradability and structural flexibility.

The synthesis of LPPs can be fine-tuned by modifying the carbon chain length of the diacids and diols used in the polymerization process. This allows for the creation of a library of LPPs with varying physicochemical properties, such as hydrophobicity and drug-loading capacity. For instance, a series of LPPs has been developed by varying the diacid carbon chain length (x = 2, 4, or 8) and the diol carbon chain length (y = 2, 4, or 6). While the direct use of this compound in these specific library syntheses is not explicitly detailed in all literature, the principles of polymer chemistry suggest that N-protected amino acids are crucial for controlling the polymerization reaction and preventing unwanted side reactions. The N-carbomethoxy group serves as a temporary protecting group, ensuring that the amino group of L-leucine does not interfere with the desired ester and amide bond formation. Once the polymer backbone is formed, this protecting group can be removed if necessary, yielding the final LPP.

Recent research has demonstrated the potential of LPPs as self-anticancer agents and as nanocarriers for targeted drug delivery in colorectal cancer treatment. rhhz.net These LPPs can self-assemble into nanoparticles, encapsulating therapeutic agents like paclitaxel (B517696) (PTX) and delivering them specifically to cancer cells. rhhz.net The inherent biocompatibility and biodegradability of these leucine-based materials make them promising candidates for advanced biomedical applications. rhhz.net

| Monomer Component | Role in LPP Synthesis | Resulting Polymer Property |

| L-Leucine | Provides the amino acid backbone | Biocompatibility, Biodegradability |

| Diacid (variable chain length) | Forms ester and amide bonds | Tunable physicochemical properties |

| Diol (variable chain length) | Forms ester bonds | Modulates hydrophobicity and drug loading |

Self-Assembly and Supramolecular Chemistry Applications

The ability of molecules to spontaneously organize into well-defined structures, a phenomenon known as self-assembly, is a cornerstone of supramolecular chemistry and a powerful tool in the development of functional biomaterials. Amino acid derivatives, including N-protected leucines, are known to exhibit self-assembling properties, forming a variety of nanostructures such as nanofibers, nanotubes, and hydrogels.

While specific studies focusing solely on the self-assembly of this compound are not extensively documented, research on closely related N-alkoxycarbonyl-L-leucine derivatives provides valuable insights into its potential behavior. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the carbomethoxy group and the leucine (B10760876) side chain in this compound can influence these interactions and, consequently, the morphology of the resulting self-assembled structures.

For example, studies on Fmoc-L-leucine, where the protecting group is fluorenylmethyloxycarbonyl, have shown the formation of various self-assembled architectures. nih.gov The aromatic Fmoc group introduces π-π stacking interactions, which play a significant role in directing the assembly process. While the methoxycarbonyl group in this compound is not aromatic, the fundamental principles of hydrogen bonding between the carbamate (B1207046) and carboxylic acid moieties, coupled with the hydrophobic interactions of the leucine side chains, are expected to drive the formation of ordered supramolecular structures.

The potential for this compound to self-assemble into hydrogels or other nanostructures opens up possibilities for its use in areas such as controlled drug release, cell culture scaffolds, and biosensing. The ability to tune the self-assembly process by altering environmental conditions like pH, temperature, and solvent composition would offer a versatile platform for creating "smart" biomaterials with responsive properties.

| Interaction Type | Role in Self-Assembly | Potential Resulting Structures |

| Hydrogen Bonding | Directional interaction between molecules | Nanofibers, Nanotubes |

| Hydrophobic Interactions | Segregation of nonpolar groups from water | Micelles, Vesicles, Hydrogels |

| Van der Waals Forces | Weak, short-range attractions | Stabilization of assembled structures |

Impact of N-Derivatization on Biological Transport

The addition of a functional group to the nitrogen atom of L-leucine, known as N-derivatization, fundamentally changes how the molecule moves across cellular membranes. This alteration is primarily due to changes in the molecule's physicochemical properties, which dictates its recognition and transport by specific carrier proteins.

Carrier-Mediated Uptake Mechanisms (e.g., Organic Anion Transporters)

N-derivatization, such as N-acetylation or N-carbomethoxylation, has a significant effect on the ionization state of the leucine molecule at physiological pH. Unmodified L-leucine exists as a zwitterion, carrying both a positive charge on its amino group (-NH3+) and a negative charge on its carboxyl group (-COO-). However, the N-carbomethoxy modification neutralizes the positive charge on the nitrogen atom. This results in a molecule that is predominantly an anion at physiological pH.

This shift from a zwitterionic to an anionic state is crucial because it changes the type of transporter responsible for its cellular uptake. Research on the closely related compound, N-acetyl-L-leucine, has demonstrated that this N-acylation switches the molecule's carrier preference from L-type amino acid transporters (LAT) to organic anion transporters (OATs). Specifically, N-acetyl-L-leucine has been identified as a transportable substrate for OAT1 (solute carrier family 22 member 6, or SLC22A6) and OAT3 (SLC22A8). These transporters are key to the renal excretion of a wide range of endogenous and exogenous organic anions. The uptake by OATs is an active transport process, often involving the exchange of the substrate for an intracellular dicarboxylate like α-ketoglutarate.

Studies determining the kinetics of this transport have shown that N-acetyl-L-leucine is a substrate for both OAT1 and OAT3, with a Michaelis constant (Km) of approximately 10 mM for both transporters.

Table 1: Kinetic Parameters for N-acetyl-L-leucine Uptake by Organic Anion Transporters

| Transporter | Substrate | Km (approx.) |

|---|---|---|

| OAT1 | N-acetyl-L-leucine | ~10 mM |

| OAT3 | N-acetyl-L-leucine | ~10 mM |

Comparative Analysis with Unmodified L-Leucine Transport

The transport mechanism for this compound stands in stark contrast to that of its parent molecule, L-leucine. Unmodified L-leucine is primarily transported by systems dedicated to neutral amino acids. In the intestine, for example, leucine transport is a predominantly Na+-dependent process mediated by a transporter resembling system B0. In other tissues, Na+-independent systems like the L-type amino acid transporter 1 (LAT1) are also significant carriers for leucine.

The modification of the amino group effectively renders the molecule unrecognizable to these traditional amino acid transporters. Instead, it becomes a substrate for the OAT family, which typically transports drugs, toxins, and metabolic waste products. This switch in transporter specificity is a clear example of how a minor chemical modification can reroute a molecule's biological pathway, a principle that is widely exploited in drug design to improve absorption and distribution.

Table 2: Comparison of L-Leucine and N-Acyl-L-Leucine Properties

| Feature | L-Leucine | N-Acyl-L-Leucine (e.g., this compound) |

|---|---|---|

| State at Physiological pH | Zwitterion | Anion |

| Primary Transporters | L-type Amino Acid Transporters (LAT), System B0 | Organic Anion Transporters (OAT1, OAT3) |

| Transport Dependence | Often Na+-dependent | Anion exchange (e.g., for dicarboxylates) |

Role in Proteomics Research

In proteomics, the science of studying the entire set of proteins in a biological system, modified amino acids serve as invaluable tools for detection, quantification, and analysis.

Use as a Biochemical Probe

The L-leucine structure is a key recognition element for certain enzymes, a feature that has been exploited to design biochemical probes. Leucine aminopeptidase (B13392206) (LAP) is an enzyme that is overexpressed in many types of malignant tumors and is considered a cancer biomarker. Researchers have designed sophisticated probes by attaching a reporter molecule, such as a fluorophore or a chemiluminescent agent, to an L-leucine derivative.

In these probes, the L-leucine moiety acts as a specific trigger. When the probe encounters LAP, the enzyme cleaves the leucine residue, releasing the reporter molecule and generating a detectable signal. This strategy allows for highly sensitive and specific detection of LAP activity in living cells, in tissue samples, and even in vivo, aiding in cancer diagnosis and research. This compound or similar derivatives can serve as the core component for creating such enzyme-activated probes.

Applications in Protein Modification and Analysis

The analysis of protein synthesis and turnover is fundamental to understanding cellular dynamics. Techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) utilize modified amino acids to quantify changes in protein abundance. In a typical SILAC experiment, cells are grown in a medium containing a "heavy" isotopically labeled amino acid, such as [2H]leucine. Newly synthesized proteins incorporate this heavy leucine, making them distinguishable from older proteins by mass spectrometry. This allows for precise measurement of protein synthesis rates under different conditions.

While this compound is not directly used in SILAC, the principle of using modified leucines is central to modern proteomics. The derivatization of amino acids is a cornerstone of protein analysis, enabling researchers to track metabolic fates, quantify synthesis and degradation, and understand complex proteome dynamics.

Interplay with Leucine Metabolic Pathways

L-leucine is not only a building block for proteins but also a critical signaling molecule that regulates metabolism, particularly protein synthesis. It exerts this control primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.

The metabolic journey of leucine typically begins with a transamination reaction, catalyzed by branched-chain amino acid transferase (BCAT), which converts leucine to α-ketoisocaproate (KIC). This is the first and obligatory step for leucine catabolism. KIC is then further metabolized to compounds like acetyl-CoA, which can be used for energy production.

The N-carbomethoxy group on this compound blocks the alpha-amino group, preventing it from participating in the initial transamination reaction. Therefore, the compound itself cannot be directly metabolized through the canonical leucine degradation pathway. However, it could potentially function as a "pro-drug" or a protected form of L-leucine. If cellular enzymes are capable of cleaving the N-carbomethoxy bond, L-leucine would be released intracellularly. This released leucine would then be free to participate in its normal metabolic and signaling functions, such as activating the mTOR pathway to stimulate protein synthesis or entering catabolic pathways for energy. This approach could allow for a more controlled or sustained release of leucine within cells, bypassing initial membrane transport limitations and providing a tool to study the downstream effects of leucine signaling.

Table 3: Overview of L-Leucine's Primary Metabolic Roles

| Metabolic Role | Key Pathway/Process | Primary Function |

|---|---|---|

| Protein Synthesis | Building block for proteins | Structural and functional component of all proteins. |

| Metabolic Signaling | mTOR Pathway Activation | Stimulates protein synthesis and cell growth. |

| Catabolism | Transamination to α-ketoisocaproate (KIC) | Generates energy intermediates like acetyl-CoA. |

Advanced Computational Chemistry Investigations

Molecular Modeling of N-Carbomethoxy-L-leucine and Its Interactions

Molecular modeling techniques provide a lens into the dynamic nature of this compound and its potential interactions with macromolecular targets.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structures a molecule can adopt. For this compound, the addition of the N-carbomethoxy group introduces an additional rotatable bond compared to L-leucine, increasing its conformational complexity. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational landscape. researchgate.netmdpi.com

MD simulations of N-acetyl-L-leucine, a structurally similar compound, have been used to understand its stability and interactions. unc.edu Similarly, MD simulations of L-leucine have been employed to study its role in protein transport and binding. nih.gov For this compound, a typical MD simulation would involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms over time to model its movement and conformational changes. Such simulations can reveal preferential conformations, intramolecular hydrogen bonding, and the molecule's solvation properties. nih.gov The termini of the amino acid are often capped (e.g., with acetyl and N-methylamine groups) in simulations to mimic its state within a peptide chain. researchgate.netnih.gov

Table 1: Representative Force Fields for Molecular Dynamics Simulations

| Force Field Family | Description |

|---|---|

| AMBER (e.g., ff-99SB-ILDN, ff-03) | Assisted Model Building with Energy Refinement; widely used for proteins and nucleic acids. |

| CHARMM (e.g., CHARMM27) | Chemistry at HARvard Macromolecular Mechanics; a versatile force field for a wide range of biomolecules. |

| OPLS (e.g., OPLS-AA/L) | Optimized Potentials for Liquid Simulations; particularly good for modeling liquids and solvated systems. |

| GROMOS (e.g., GROMOS43a1) | Groningen Molecular Simulation; developed for dynamic modeling of biomolecules. |

Protein-Ligand Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein. This method is instrumental in drug discovery and understanding biological function. For this compound, docking studies could predict its binding mode within the active site of a target enzyme or receptor. Leucine (B10760876) and its derivatives are known to be important for interactions within protein binding pockets. mdpi.com

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity. Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy, providing a prediction of the binding affinity. These calculations consider enthalpic contributions from molecular mechanics and solvation energies, as well as entropic contributions.

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed and accurate description of molecular properties by solving the Schrödinger equation. These methods are computationally intensive but provide deep insights into the electronic structure and reactivity of this compound.

Electronic Structure Analysis Methodologies

Electronic structure analysis reveals key properties governed by the arrangement of electrons in the molecule. Density Functional Theory (DFT) is a common quantum chemical method for these investigations. longdom.org For instance, calculations at the B3LYP/6-311G++(d,p) level of theory can be used to determine various quantum chemical parameters. researchgate.net

Key parameters derived from these calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is an indicator of molecular stability and reactivity.

Dipole Moment: This provides information about the polarity of the molecule.

These properties have been calculated for the 20 proteinogenic amino acids to understand their fundamental physicochemical characteristics. longdom.orgresearchgate.net Applying these methods to this compound would elucidate how the N-terminal modification influences its electronic properties compared to native L-leucine.

Reaction Mechanism Elucidation (e.g., Fragmentation Pathways)

Mass spectrometry is a primary analytical technique for identifying and structuring elucidating molecules. Understanding the fragmentation pathways of a molecule under ionization is key to interpreting its mass spectrum. Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is often used to study these pathways. nih.govrsc.org

For protonated L-leucine, the primary fragmentation pathways involve the sequential loss of water (H₂O) and carbon monoxide (CO) to produce a characteristic ion at m/z 86, followed by the loss of ammonia (B1221849) (NH₃) to yield an ion at m/z 69. core.ac.ukresearchgate.net

The introduction of the N-carbomethoxy group would significantly alter these fragmentation patterns. New, characteristic fragmentation pathways would emerge, likely involving the carbomethoxy group itself. Computational modeling can be used to rationalize these experimental observations and predict the most likely fragmentation mechanisms by calculating the energies of potential intermediates and transition states. nih.govrsc.org

Table 2: Common Fragmentation Ions of Protonated L-Leucine and Hypothetical Fragments for this compound

| Parent Compound | Precursor Ion [M+H]⁺ | Key Fragment Ion | Neutral Loss |

|---|---|---|---|

| L-Leucine | m/z 132 | [M+H - H₂O - CO]⁺ (m/z 86) | H₂O + CO |

| L-Leucine | m/z 132 | [M+H - H₂O - CO - NH₃]⁺ (m/z 69) | H₂O + CO + NH₃ |

| This compound (Hypothetical) | m/z 190 | [M+H - CH₃OH]⁺ | Methanol (B129727) (CH₃OH) |

| This compound (Hypothetical) | m/z 190 | [M+H - CO₂]⁺ | Carbon Dioxide (CO₂) |

Thermodynamic and Kinetic Studies Methodologies

Computational chemistry provides powerful tools to study the thermodynamics and kinetics of chemical reactions. For instance, the kinetics of the reaction between L-leucine and the hydroxyl radical (OH) have been studied in the gas phase using quantum mechanical approaches. scielo.org.mx Such studies calculate important parameters like heats of reaction, activation energies, and rate constants.

Methodologies used include:

Transition State Theory: To calculate reaction rate coefficients.

Quantum Chemical Models (e.g., DFT): To calculate the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. scielo.org.mx

For this compound, these methods could be applied to study its stability, reactivity, and degradation pathways. For example, the hydrolysis of the ester or the amide bond could be modeled to determine the reaction barriers and thermodynamic favorability. Kinetic studies on N-acetyl-L-leucine have been performed to understand its metabolism, providing a basis for similar investigations into this compound. nih.gov The Arrhenius equation, which describes the temperature dependence of reaction rates, is often used to analyze the results of these kinetic studies. scielo.org.mx

Prediction of Biological Activity and ADME Properties (In silico)

No publicly available research data specifically details the in silico assessment of transport mechanisms for this compound. Computational studies predicting its interaction with specific transporters, such as those from the Solute Carrier (SLC) or ATP-binding cassette (ABC) transporter families, have not been identified in the current body of scientific literature.

There are no available Structure-Activity Relationship (SAR) studies for this compound in the public domain. Research that systematically modifies the carbomethoxy or leucine moieties to determine the effect on biological activity has not been published.

Based on the current scientific literature, a comprehensive article focusing solely on the future research directions and emerging applications of the specific chemical compound “this compound” cannot be generated. The available research data does not provide sufficient information to thoroughly address the detailed outline provided in the user’s instructions.

The search results primarily discuss related but distinct compounds, such as:

N-Carbobenzyloxy-L-leucine (Cbz-L-leucine) : A leucine derivative with a different protecting group (benzyloxycarbonyl instead of methoxycarbonyl). medchemexpress.comchemnet.com

N-Methyl-L-leucine and its derivatives (Boc-N-methyl-L-leucine, Fmoc-N-methyl-L-leucine) : These compounds involve methylation of the nitrogen atom, a different modification than carbomethoxylation. chemimpex.comnbinno.comchemimpex.comchemsrc.com

N-Palmitoyl-L-leucine : An acylated derivative of leucine with applications as a splicing inhibitor. nih.govresearchgate.netnih.gov

L-leucine : The parent amino acid, with extensive research on its biosynthesis, metabolism, and roles in protein synthesis. rsc.orgnih.govebi.ac.ukresearchgate.netnih.govwikipedia.orgmdpi.comnih.govresearchgate.net

These compounds have different chemical structures, properties, and fields of application compared to this compound. Therefore, extrapolating information from them would be scientifically inaccurate and would not adhere to the strict requirement of focusing exclusively on this compound. Further research specifically targeting this compound is required to provide the detailed analysis requested in the outline.

Q & A

Q. What protocols ensure ethical data sharing in multi-institutional studies on this compound?

- Methodological Answer : Establish data-sharing agreements defining ownership, access tiers, and citation norms. Use version-controlled repositories (e.g., GitHub for code, Zenodo for datasets) with DOI assignment. Cite primary sources for spectral data and avoid reliance on non-peer-reviewed platforms (e.g., vendor catalogs) .

Cambridge Law 剑桥大学 法学院-研讨会-【法律检索及技巧与资源】-Legal research skills and resources1:28:41

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.